3-ethyl-6-[4-(4-methoxyphenyl)piperazin-1-yl]-1,2,3,4-tetrahydropyrimidine-2,4-dione
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Overview
Description
3-ethyl-6-[4-(4-methoxyphenyl)piperazin-1-yl]-1,2,3,4-tetrahydropyrimidine-2,4-dione is a complex organic compound that belongs to the class of piperazine derivatives These compounds are known for their wide range of biological activities and are commonly used in medicinal chemistry for the development of pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethyl-6-[4-(4-methoxyphenyl)piperazin-1-yl]-1,2,3,4-tetrahydropyrimidine-2,4-dione typically involves multiple steps, starting with the preparation of the piperazine derivative. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often include the use of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like acetone, with heating under reflux for several hours .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can significantly enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
3-ethyl-6-[4-(4-methoxyphenyl)piperazin-1-yl]-1,2,3,4-tetrahydropyrimidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or alcohols, while reduction can produce amines or alcohols .
Scientific Research Applications
3-ethyl-6-[4-(4-methoxyphenyl)piperazin-1-yl]-1,2,3,4-tetrahydropyrimidine-2,4-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential neuroprotective and anti-inflammatory properties.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-ethyl-6-[4-(4-methoxyphenyl)piperazin-1-yl]-1,2,3,4-tetrahydropyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. It has been shown to inhibit enzymes such as acetylcholinesterase, which is involved in the breakdown of acetylcholine, a neurotransmitter . This inhibition can lead to increased levels of acetylcholine in the brain, potentially improving cognitive function and reducing symptoms of neurodegenerative diseases . Additionally, it may exert anti-inflammatory effects by modulating the NF-kB inflammatory pathway .
Comparison with Similar Compounds
Similar Compounds
4-(4-methoxyphenyl)piperazin-1-yl derivatives: These compounds share the piperazine and methoxyphenyl moieties and have similar biological activities.
Triazole-pyrimidine hybrids: These compounds also exhibit neuroprotective and anti-inflammatory properties.
Uniqueness
3-ethyl-6-[4-(4-methoxyphenyl)piperazin-1-yl]-1,2,3,4-tetrahydropyrimidine-2,4-dione is unique due to its specific combination of functional groups, which confer distinct pharmacological properties. Its ability to inhibit acetylcholinesterase and modulate inflammatory pathways makes it a promising candidate for therapeutic applications in neurodegenerative diseases .
Properties
IUPAC Name |
3-ethyl-6-[4-(4-methoxyphenyl)piperazin-1-yl]-1H-pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O3/c1-3-21-16(22)12-15(18-17(21)23)20-10-8-19(9-11-20)13-4-6-14(24-2)7-5-13/h4-7,12H,3,8-11H2,1-2H3,(H,18,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYTZOAXYNUCFCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C=C(NC1=O)N2CCN(CC2)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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